molecular formula C14H30O2 B3427641 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol CAS No. 60828-78-6

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

Cat. No.: B3427641
CAS No.: 60828-78-6
M. Wt: 230.39 g/mol
InChI Key: VKKFWRYCMZBXIG-UHFFFAOYSA-N
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Description

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol is a chemical compound known for its unique structure and properties. It is a polyethylene glycol ether derivative, often used in various industrial and research applications due to its surfactant properties. The compound’s molecular formula is C14H30O2, and it is characterized by the presence of a branched secondary alcohol ethoxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol typically involves the ethoxylation of a branched secondary alcohol. The reaction is carried out by reacting 2,6,8-trimethylnonan-4-ol with ethylene oxide under controlled conditions. The process requires a catalyst, usually a base such as potassium hydroxide, and is conducted at elevated temperatures and pressures to ensure complete ethoxylation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous reactors. The process involves the continuous feeding of 2,6,8-trimethylnonan-4-ol and ethylene oxide into the reactor, along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while esterification can be achieved using carboxylic acids or acid anhydrides in the presence of a catalyst.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides or esters, depending on the substituent introduced.

Scientific Research Applications

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol is utilized in various scientific research fields, including:

    Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.

    Biology: In cell culture and molecular biology experiments as a detergent to solubilize proteins and other biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.

    Industry: Used in the formulation of cleaning agents, emulsifiers, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This property is particularly useful in biological and industrial applications where the solubilization of hydrophobic compounds is required. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the dispersion and stabilization of hydrophobic molecules in aqueous environments.

Comparison with Similar Compounds

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol can be compared with other polyethylene glycol ethers, such as:

    Polyethylene glycol nonylphenyl ether: Similar surfactant properties but different hydrophobic tail structure.

    Polyethylene glycol octylphenyl ether: Another surfactant with a different hydrophobic tail, often used in similar applications.

    Polyethylene glycol tert-octylphenyl ether: Similar applications but with a different branching pattern in the hydrophobic tail.

The uniqueness of this compound lies in its specific branching pattern and the length of its hydrophobic tail, which can influence its surfactant properties and applications.

Properties

IUPAC Name

2-(2,6,8-trimethylnonan-4-yloxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKFWRYCMZBXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(CC(C)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60828-78-6
Details Compound: Polyethylene glycol trimethylnonyl ether
Record name Polyethylene glycol trimethylnonyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60828-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00873978
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
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Molecular Weight

230.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10137-98-1, 60828-78-6
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10137-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((1-isobutyl-3,5-dimethylhexyl)oxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-.omega.-hydroxy-
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Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]
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Record name Poly(oxy-1,2-ethanediyl), α-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-ω-hydroxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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